7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene
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Overview
Description
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O2. This compound is known for its complex structure, which includes an epoxy group and two methyl groups attached to the benz(a)anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene typically involves the following steps:
Starting Material: The synthesis begins with benz(a)anthracene.
Methylation: The benz(a)anthracene is methylated at the 7 and 12 positions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to open the epoxy ring, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield dihydro derivatives with an open epoxy ring .
Scientific Research Applications
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene involves its interaction with molecular targets such as DNA and enzymes. The epoxy group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz(a)anthracene: A closely related compound without the epoxy group, known for its carcinogenic properties.
Benz(a)anthracene: The parent compound, which lacks the methyl and epoxy groups.
7,12-Dihydro-7,12-dimethylbenz(a)anthracene: Similar structure but without the epoxy group.
Uniqueness
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is unique due to the presence of both methyl and epoxy groups, which confer distinct chemical reactivity and biological activity. The epoxy group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research .
Properties
CAS No. |
63019-25-0 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1,12-dimethyl-19-oxapentacyclo[10.6.1.02,11.03,8.013,18]nonadeca-2(11),3,5,7,9,13,15,17-octaene |
InChI |
InChI=1S/C20H16O/c1-19-15-9-5-6-10-16(15)20(2,21-19)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3 |
InChI Key |
VODWUUURUIFALR-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=C(C4=CC=CC=C4C=C3)C(O1)(C5=CC=CC=C25)C |
Origin of Product |
United States |
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